(3-(Phenylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone
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Overview
Description
(3-(Phenylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone is a complex organic compound that features a pyrrolidine ring, a phenylsulfonyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Phenylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate amine precursors.
Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using reagents like phenylsulfonyl chloride under basic conditions.
Attachment of the Thiophene Ring: The final step involves the coupling of the thiophene ring to the sulfonylated pyrrolidine intermediate using cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-(Phenylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-(Phenylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of organic electronic materials and conductive polymers.
Mechanism of Action
The mechanism of action of (3-(Phenylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure-activity relationship (SAR) studies conducted.
Comparison with Similar Compounds
Similar Compounds
(3-(Phenylsulfonyl)pyrrolidin-1-yl)(furan-3-yl)methanone: Similar structure but with a furan ring instead of a thiophene ring.
(3-(Phenylsulfonyl)pyrrolidin-1-yl)(pyridin-3-yl)methanone: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
(3-(Phenylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs with furan or pyridine rings. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics.
Properties
IUPAC Name |
[3-(benzenesulfonyl)pyrrolidin-1-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S2/c17-15(12-7-9-20-11-12)16-8-6-14(10-16)21(18,19)13-4-2-1-3-5-13/h1-5,7,9,11,14H,6,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOATXOKPEPLKKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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